molecular formula C11H16O B1633736 1-(tert-Butyl)-2-methoxybenzene CAS No. 36731-23-4

1-(tert-Butyl)-2-methoxybenzene

Cat. No.: B1633736
CAS No.: 36731-23-4
M. Wt: 164.24 g/mol
InChI Key: YIQUTYFGUKCQCY-UHFFFAOYSA-N
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Properties

IUPAC Name

1-tert-butyl-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQUTYFGUKCQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190191
Record name tert-Butylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36731-23-4, 2944-48-1
Record name tert-Butylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731234
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Record name NSC113126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113126
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylanisole
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butyl)-2-methoxybenzene can be synthesized through the reaction of 4-tert-butylphenol with methyl iodide in the presence of potassium carbonate. The reaction is carried out in acetone and heated at reflux for 20 hours. The reaction mixture is then filtered, and the filtrate is concentrated at reduced pressure. The residue is purified by vacuum distillation to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methoxybenzene involves its interaction with molecular targets and pathways. It can act as a free radical scavenger, stabilizing free radicals and preventing further free radical reactions . This property makes it useful as an antioxidant in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butyl)-2-methoxybenzene is unique due to its combination of a tert-butyl group and a methoxy group on the aromatic ring, which imparts distinct chemical and physical properties. This combination makes it useful in specific applications where both groups’ presence is advantageous .

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